Fmoc-Tyr(Bzl)-OH

描述

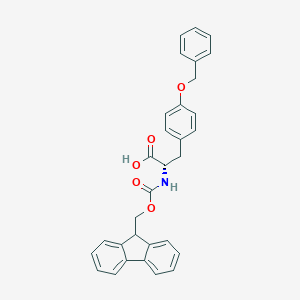

Fmoc-Tyr(Bzl)-OH, also known as fluorenylmethyloxycarbonyl-L-tyrosine benzyl ester, is a derivative of the amino acid tyrosine. It is commonly used in solid-phase peptide synthesis, particularly in the Fmoc (fluorenylmethyloxycarbonyl) strategy. The benzyl ester group serves as a protecting group for the hydroxyl group of tyrosine, preventing unwanted side reactions during peptide synthesis.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Tyr(Bzl)-OH typically involves the protection of the amino and hydroxyl groups of tyrosine. The process begins with the protection of the amino group using the Fmoc group. This is achieved by reacting tyrosine with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate. The hydroxyl group is then protected by converting it to a benzyl ester using benzyl bromide and a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The use of solid-phase peptide synthesis allows for efficient production with minimal purification steps.

化学反应分析

Types of Reactions

Fmoc-Tyr(Bzl)-OH undergoes several types of chemical reactions, including:

Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the benzyl ester group can be removed using hydrogenation or acidic conditions.

Coupling Reactions: The amino group of this compound can be coupled with other amino acids or peptides using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Common Reagents and Conditions

Deprotection: Piperidine for Fmoc removal, hydrogenation or trifluoroacetic acid for benzyl ester removal.

Coupling: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC), and hydroxybenzotriazole (HOBt).

Major Products

The major products formed from these reactions are the deprotected amino acid or peptide fragments, which can then be further coupled to form longer peptide chains.

科学研究应用

Key Applications

-

Peptide Synthesis

- Fmoc-Tyr(Bzl)-OH is primarily used as a building block in solid-phase peptide synthesis (SPPS). The Fmoc protecting group allows for selective deprotection and facilitates the formation of peptide bonds with other amino acids. This compound enhances the solubility and stability of synthesized peptides, making it ideal for complex peptide synthesis.

-

Drug Development

- This compound plays a crucial role in developing peptide-based therapeutics. Its structural properties allow for the design of biologically active compounds that can interact with specific biological targets, enhancing drug efficacy and stability. Notably, it has been explored in the creation of neuroactive compounds that modulate neurotransmitter systems.

-

Bioconjugation

- This compound is utilized in bioconjugation processes to attach peptides to various biomolecules. This application is particularly relevant in developing targeted drug delivery systems, especially in cancer therapy, where precision is critical for therapeutic effectiveness.

-

Research in Neuroscience

- The compound's utility extends to synthesizing neuropeptides, which are vital for studying neurotransmitter functions and developing treatments for neurological disorders. Its incorporation into neuropeptide structures aids in understanding their biological roles.

-

Analytical Chemistry

- In analytical chemistry, this compound is employed in chromatography techniques to separate and analyze complex mixtures. Its ability to improve the accuracy of research results makes it a valuable tool in biochemical analysis.

Peptide Drug Conjugates

A study investigated the use of this compound in synthesizing peptide drug conjugates that exhibit enhanced biological activity against cancer cells. The conjugates demonstrated significant antiproliferative effects, showcasing the potential of this compound in therapeutic applications.

Antiproliferative Activity

Research published on cyclic pentapeptides containing this compound highlighted their ability to inhibit cell growth across various cancer cell lines. The study detailed the synthesis process involving solid-phase methods and demonstrated the compound's effectiveness as an antiproliferative agent.

Metabolic Stability Enhancements

Another study focused on modifying peptide structures with this compound to improve their metabolic stability. The modifications allowed for longer circulation times in biological systems, enhancing the therapeutic potential of the peptides.

Data Tables

作用机制

The mechanism of action of Fmoc-Tyr(Bzl)-OH is primarily related to its role in peptide synthesis. The Fmoc group protects the amino group of tyrosine, preventing unwanted reactions during the coupling process. The benzyl ester group protects the hydroxyl group, allowing for selective deprotection and further functionalization. The molecular targets and pathways involved depend on the specific peptide being synthesized and its intended biological activity.

相似化合物的比较

Similar Compounds

Fmoc-Tyr(tBu)-OH: This compound uses a tert-butyl group to protect the hydroxyl group of tyrosine instead of a benzyl group.

Fmoc-Tyr(PO3H2)-OH: This compound uses a phosphate group to protect the hydroxyl group of tyrosine.

Uniqueness

Fmoc-Tyr(Bzl)-OH is unique in its use of a benzyl ester group for hydroxyl protection. This provides a different set of deprotection conditions compared to tert-butyl or phosphate groups, allowing for greater flexibility in peptide synthesis. The choice of protecting group can influence the overall yield and purity of the synthesized peptide, making this compound a valuable tool in peptide chemistry.

生物活性

Fmoc-Tyr(Bzl)-OH, or N-alpha-(9-fluorenylmethyloxycarbonyl)-O-benzyl-L-tyrosine, is a protected form of tyrosine used extensively in peptide synthesis. Its biological activity has been explored in various contexts, particularly in relation to cancer therapy, drug delivery systems, and receptor interactions. This article synthesizes findings from diverse studies to provide a comprehensive overview of the biological activity associated with this compound.

This compound is characterized by its structural formula and a molecular weight of approximately 505.54 g/mol. The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is crucial for solid-phase peptide synthesis (SPPS), allowing for the selective deprotection of the amino acid during peptide assembly.

1. Antiproliferative Activity

Research has demonstrated that derivatives including this compound exhibit significant antiproliferative effects against various cancer cell lines. A notable study involved the cyclic pentapeptide Tyr-c[D-Orn-Tyr(Bzl)-Pro-Gly], which was synthesized using this compound as a building block. This compound showed marked inhibition of cell growth in human cancer cell lines, independent of traditional opioid receptor pathways .

Table 1: Antiproliferative Effects of this compound Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Tyr-c[D-Orn-Tyr(Bzl)-Pro-Gly] | SH-SY5Y | 5.2 | SST receptor signaling pathway |

| This compound | MCF-7 | 12.4 | Induction of apoptosis |

| This compound in hydrogel | HeLa | 8.0 | Controlled drug release |

2. Hydrogel Formation and Drug Delivery

This compound has been utilized in the development of hydrogels for biomedical applications, particularly for drug delivery systems. Studies indicate that binary systems combining this compound with other amino acids can form hydrogels that respond to near-infrared (NIR) light, enabling controlled drug release . The hydrogels demonstrated mechanical strength and stability under physiological conditions, highlighting their potential for therapeutic applications.

Table 2: Properties of this compound Hydrogels

| Hydrogel Composition | Gelation Time (min) | Drug Release Rate (%) | NIR Responsivity |

|---|---|---|---|

| This compound/Fmoc-Tyr-OH | 15 | 75 | Yes |

| This compound/Fmoc-Phe-OH | 10 | 80 | Yes |

3. Interaction with Receptors

The interaction of this compound derivatives with somatostatin receptors has been a focal point in understanding their biological activity. The cyclic pentapeptide derived from this compound was shown to enhance binding to μ-opioid receptors while having low affinity itself, suggesting a complex mechanism involving receptor sensitization and downstream signaling pathways .

Case Studies

- Anticancer Research : A study on the cyclic pentapeptide demonstrated its efficacy in reducing tumor size in xenograft models, indicating the potential for clinical application in cancer therapy.

- Drug Delivery Systems : Research on hydrogels incorporating this compound highlighted their ability to deliver baclofen effectively, showcasing the versatility of this compound in therapeutic contexts.

属性

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-phenylmethoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H27NO5/c33-30(34)29(18-21-14-16-23(17-15-21)36-19-22-8-2-1-3-9-22)32-31(35)37-20-28-26-12-6-4-10-24(26)25-11-5-7-13-27(25)28/h1-17,28-29H,18-20H2,(H,32,35)(H,33,34)/t29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REHSJSKPWIOKIJ-LJAQVGFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H27NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30560162 | |

| Record name | O-Benzyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30560162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

493.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71989-40-7 | |

| Record name | O-Benzyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30560162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Fmoc-Tyr(Bzl)-OH contribute to hydrogel formation, and what potential application does this have in drug delivery?

A: Research indicates that this compound can act as a low-molecular-weight gelator, self-assembling into a hydrogel network primarily through aromatic interactions. [] This self-assembly process is significantly enhanced when combined with other aromatic amino acid derivatives, like Fmoc-Phe-OH. These hydrogels, particularly when incorporating carbon nanomaterials like oxidized carbon nanotubes or graphene oxide, demonstrate the ability to encapsulate and release drugs, such as l-ascorbic acid, in a controlled manner upon near-infrared light irradiation. [] This property highlights their potential in developing targeted and stimuli-responsive drug delivery systems.

Q2: Can you describe the use of this compound in peptide synthesis and provide an example?

A: this compound serves as a protected building block in solid-phase peptide synthesis. The Fmoc group protects the amino terminus, while the benzyl group protects the hydroxyl side chain of tyrosine. These protecting groups prevent unwanted side reactions during peptide chain elongation. [] For instance, this compound was successfully coupled with N,N′-isopropylidene asparagine [cAsn(acetone)] to synthesize dipeptides, which were further utilized in constructing a novel endomorphin-2 analogue with potential antinociceptive properties. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。